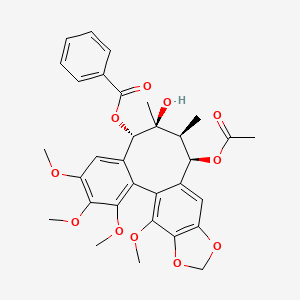
SchizanrinF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SchizanrinF is a lignan compound primarily found in the fruit of the Schisandra chinensis plant. This compound is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects. This compound has been extensively studied for its potential therapeutic applications in traditional and modern medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SchizanrinF typically involves the extraction of the compound from the Schisandra chinensis fruit. The extraction process includes the use of solvents such as ethanol or methanol, followed by purification techniques like column chromatography. The reaction conditions often involve maintaining a specific temperature and pH to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The fruit of Schisandra chinensis is harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in its pure form. The industrial process is designed to maximize yield while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
SchizanrinF undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties compared to the parent compound .
Aplicaciones Científicas De Investigación
SchizanrinF has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its hepatoprotective, antioxidant, and anti-inflammatory properties. It is also being explored for its potential in treating liver diseases and other conditions.
Industry: Utilized in the development of dietary supplements and herbal medicines.
Mecanismo De Acción
The mechanism of action of SchizanrinF involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating oxidative stress, reducing inflammation, and protecting liver cells from damage. It activates the PI3K/Akt pathway and inhibits the expression of NOX2, which plays a role in reducing oxidative stress and preventing cell apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- Schisandrin A
- Schisandrin B
- Schisandrin C
Comparison
SchizanrinF is unique among these compounds due to its specific pharmacological profile. While all these compounds exhibit antioxidant and hepatoprotective properties, this compound has been shown to have a more potent effect in reducing oxidative stress and inflammation. Additionally, this compound’s ability to modulate specific molecular pathways sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C32H34O11 |
|---|---|
Peso molecular |
594.6 g/mol |
Nombre IUPAC |
[(8S,9S,10S,11R)-11-acetyloxy-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
InChI |
InChI=1S/C32H34O11/c1-16-25(42-17(2)33)19-13-22-27(41-15-40-22)29(39-7)23(19)24-20(14-21(36-4)26(37-5)28(24)38-6)30(32(16,3)35)43-31(34)18-11-9-8-10-12-18/h8-14,16,25,30,35H,15H2,1-7H3/t16-,25+,30-,32-/m0/s1 |
Clave InChI |
CNTQTBYFFAKKFL-MLDYHGJLSA-N |
SMILES isomérico |
C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3)OC(=O)C |
SMILES canónico |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13062915.png)
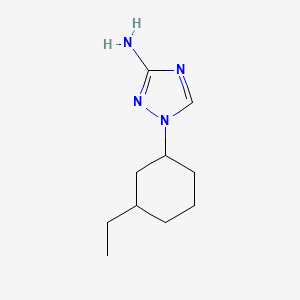
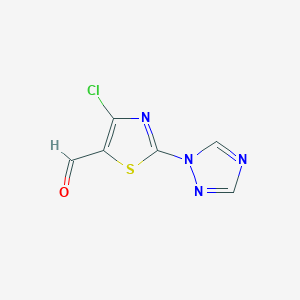
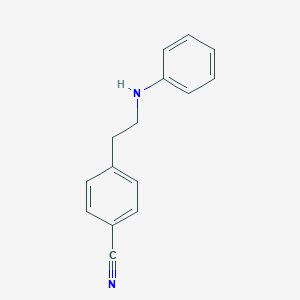


![7-Ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13062949.png)
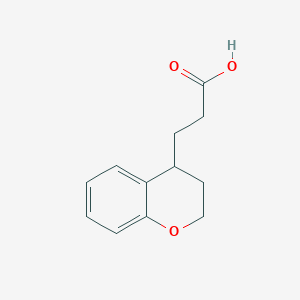
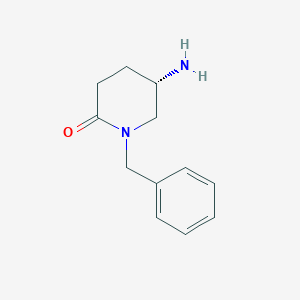
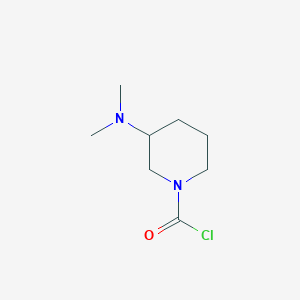
![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)

![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)
